5-Methyl-3-phenyloxazolidin-2-one is a compound belonging to the oxazolidinone class of heterocyclic compounds. This compound is characterized by its unique five-membered ring structure containing nitrogen and oxygen atoms, which contributes to its biological activity and potential applications in medicinal chemistry. Oxazolidinones, including 5-methyl-3-phenyloxazolidin-2-one, are known for their role as antibiotics and are also being explored for their use in various therapeutic areas.
The synthesis of 5-methyl-3-phenyloxazolidin-2-one can be traced back to the reaction of phenylamino alcohols with carbonyl compounds, typically aldehydes or ketones. The compound can be derived from various starting materials, including 1-(phenylamino)propan-2-ol, which undergoes cyclization to form the oxazolidinone structure .
5-Methyl-3-phenyloxazolidin-2-one is classified as an oxazolidinone, specifically a substituted derivative of the parent compound 3-phenyloxazolidin-2-one. It falls under the category of heterocyclic compounds due to its ring structure containing different elements (nitrogen and oxygen) alongside carbon.
The synthesis of 5-methyl-3-phenyloxazolidin-2-one involves several methods, primarily focusing on the cyclization of amino alcohols. A common approach includes:
In one notable method, 1-(phenylamino)propan-2-ol is reacted under controlled conditions, typically using solvents like tetrahydrofuran and employing techniques such as flash column chromatography for purification. This method yields 5-methyl-3-phenyloxazolidin-2-one with high efficiency .
The molecular structure of 5-methyl-3-phenyloxazolidin-2-one consists of a five-membered ring that includes:
The molecular formula for 5-methyl-3-phenyloxazolidin-2-one is CHNO, with a molecular weight of approximately 175.23 g/mol. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, confirm its structural integrity .
5-Methyl-3-phenyloxazolidin-2-one can participate in various chemical reactions:
For instance, treatment with triphosgene and subsequent reactions can lead to various derivatives with modified biological activity. The synthesis processes often involve careful control of reaction conditions to optimize yields and product purity .
The mechanism by which 5-methyl-3-phenyloxazolidin-2-one exerts its biological effects is primarily linked to its interaction with bacterial ribosomes. As an antibiotic, it inhibits protein synthesis by binding to the ribosomal subunit, thereby preventing translation.
Studies have shown that oxazolidinones exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The specific binding affinity and inhibition constants vary based on structural modifications .
5-Methyl-3-phenyloxazolidin-2-one typically appears as a white solid with a melting point around 120 °C. It is soluble in organic solvents like dichloromethane and tetrahydrofuran but has limited solubility in water.
Key chemical properties include:
Relevant spectroscopic data includes:
5-Methyl-3-phenyloxazolidin-2-one has significant applications in medicinal chemistry due to its antibacterial properties. It serves as a scaffold for developing new antibiotics targeting resistant bacterial strains. Additionally, it is utilized in research aimed at understanding protein synthesis mechanisms and exploring new therapeutic avenues against infectious diseases.
The oxazolidinone scaffold emerged as a pivotal pharmacophore in antibacterial drug discovery during the late 20th century. Initial research by E.I. du Pont de Nemours & Co. in the 1980s identified DuP-721 and DuP-105 as the first bioactive N-aryl-oxazolidinones with broad-spectrum Gram-positive activity [3] [10]. These compounds demonstrated that the oxazolidinone core could inhibit bacterial protein synthesis through a mechanism distinct from existing antibiotics, thereby overcoming emerging resistance patterns. However, toxicity concerns limited their clinical translation.
The breakthrough came in 2000 with the FDA approval of linezolid, the first clinically successful oxazolidinone antibiotic developed by Pharmacia & Upjohn (now Pfizer) [6] [10]. Linezolid’s design optimized the DuP scaffold by incorporating a 3-fluorophenyl N-aryl group and a 5-(acetamidomethyl) side chain, enhancing ribosomal binding affinity and safety. Subsequent generations refined this template: tedizolid (2014) introduced a hydroxymethyl group at C5 and a condensed D-ring system, improving potency 4- to 8-fold against linezolid-resistant strains [10]. Recent derivatives like delpazolid and sutezolid (currently in clinical trials for multidrug-resistant tuberculosis) feature modifications such as thiomorpholine rings or pyridine substitutions, expanding activity against intracellular pathogens [3] [10].
Compound | Structural Features | Development Status | Key Advancements |
---|---|---|---|
DuP-721 | 3-(Isoxazolylphenyl)-oxazolidinone | Preclinical (1987) | First proof of concept; Gram-positive activity |
Linezolid | 5-(Acetamidomethyl)-3-fluorophenyl | Approved (2000) | Ribosomal A-site binding; MRSA/VRE coverage |
Tedizolid | 5-(Hydroxymethyl); pyridinyl D-ring | Approved (2014) | Enhanced potency; once-daily dosing |
Delpazolid | Pyridine-linked oxazolidinone | Phase III (2023) | Improved TB efficacy; reduced toxicity |
5-Methyl-3-phenyloxazolidin-2-one exemplifies the critical role of stereochemistry and substituent positioning in oxazolidinone bioactivity. The compound features:
This scaffold serves as a versatile synthon for complex molecules. For instance, the C5 methyl group undergoes stereoselective functionalization via aldol reactions or azidation to introduce pharmacophores like hydroxamic acids or triazoles [2] [7]. Additionally, the phenyl ring’s meta-position tolerates halogens (e.g., fluorine) or electron-withdrawing groups (e.g., cyano), modulating electron density and enhancing target affinity [3].
Biological Properties
Oxazolidinones exhibit bacteriostatic activity by binding to the 50S ribosomal subunit’s peptidyl transferase center (PTC). Specifically, 5-methyl-3-phenyloxazolidin-2-one derivatives occupy the A-site, preventing N-formylmethionyl-tRNA docking and inhibiting translation initiation [6] [10]. This mechanism confers activity against:
Unlike natural antibiotics, oxazolidinones show low cross-resistance due to their synthetic origin and unique binding mode. Resistance mutations (e.g., 23S rRNA G2576T) remain rare (<0.5% in clinical isolates) [10].
Chemical Properties
Photostability: Minimal degradation (<5%) after 48 h UV exposure, critical for formulation [8].
Table 2: Spectroscopic Signatures of 5-Methyl-3-Phenyloxazolidin-2-One
Technique | Key Data | Significance |
---|---|---|
1H NMR | δ 1.42 (d, J=6.5 Hz, CH3); δ 5.25 (q, C5-H) | Confirms C5 stereocentre and methyl coupling |
IR | 1750 cm−1 (C=O stretch) | Characteristic carbamate absorption |
XRD | Envelope conformation (ΔC5=0.62 Å) | Correlates conformation with bioactivity |
Synthetic Accessibility
The compound is synthesized in 3–5 steps from chiral epoxides or β-amino alcohols:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1